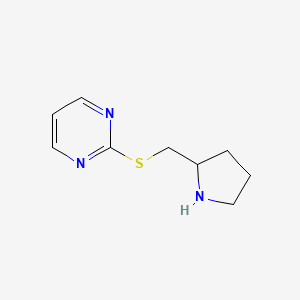

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine

Description

Significance of Pyrrolidine (B122466) Moieties in Chemical Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of biologically active compounds. researchgate.netnih.gov Unlike flat, aromatic rings, the non-planar nature of the pyrrolidine scaffold provides an increased three-dimensional (3D) coverage, a phenomenon sometimes referred to as "pseudorotation". researchgate.netnih.gov This structural feature is crucial for effective exploration of the pharmacophore space, allowing for more precise and complex interactions with biological targets. researchgate.net

The significance of the pyrrolidine moiety is enhanced by several key attributes:

Stereochemistry : The carbon atoms in the pyrrolidine ring can be chiral centers, contributing significantly to the molecule's stereochemistry. researchgate.netnih.gov The spatial orientation of substituents on these stereogenic carbons can lead to different biological profiles, as enantiomers often exhibit distinct binding modes with enantioselective proteins. researchgate.netnih.gov

SP³-Hybridization : The sp³-hybridized carbons of the pyrrolidine ring contribute to molecular complexity. nih.gov This increased fraction of sp³ carbons is often associated with higher clinical success rates for drug candidates compared to predominantly flat sp²-hybridized molecules. nih.gov

Natural Occurrence : Pyrrolidine rings are widely represented in natural products, particularly in alkaloids isolated from plants and microorganisms, which exhibit a vast range of biological activities. nih.gov This natural prevalence underscores their evolutionary selection as effective scaffolds for biological interaction. Pyrrolidine derivatives have been investigated for their potential to inhibit various enzymes and receptors, making them attractive candidates for drug development. ontosight.ai

Importance of Pyrimidine (B1678525) Rings in Molecular Design

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is another fundamental component of the scaffold and is ubiquitous in biological systems. mdpi.comresearchgate.net Its importance is most famously demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. ekb.egtandfonline.com This inherent biological relevance makes the pyrimidine ring a highly attractive core for molecular design in medicinal chemistry. researchgate.net

The pyrimidine moiety's value in drug development stems from its versatile properties:

Bioisosterism : The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems. mdpi.comresearchgate.nettandfonline.com This allows medicinal chemists to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while potentially retaining or enhancing its biological activity.

Hydrogen Bonding Capability : The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like proteins and enzymes. mdpi.comresearchgate.net

Diverse Biological Activities : Pyrimidine derivatives are known to exhibit an extensive array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comtandfonline.comresearchgate.net The structural versatility of the pyrimidine skeleton allows for easy modification at multiple positions, enabling the creation of large libraries of compounds for screening. mdpi.com

Structural Elucidation Challenges and Opportunities within Thioether Linkages

The thioether (C-S-C) linkage provides a flexible connection between the pyrrolidine and pyrimidine moieties. While seemingly simple, this sulfur-containing bridge presents unique challenges and opportunities in structural analysis and molecular design.

Challenges:

Conformational Flexibility : The thioether bond allows for more rotational freedom compared to more rigid linkages, which can complicate structural elucidation by techniques like NMR spectroscopy. The molecule may exist in multiple conformations in solution, leading to averaged signals that are difficult to interpret.

Oxidation State : The sulfur atom in a thioether can be readily oxidized to form sulfoxides and sulfones. masterorganicchemistry.com This potential for metabolic transformation must be considered, and it can also present a challenge in synthesis and purification, as unintended oxidation can lead to a mixture of products.

Mass Spectrometry Fragmentation : During analysis by mass spectrometry, thioether bonds can undergo specific fragmentation pathways. researchgate.net Understanding these pathways is crucial for correctly interpreting mass spectra and elucidating the structure of unknown compounds or metabolites.

Opportunities:

Metabolic Stability : While susceptible to oxidation, thioether linkages can be more stable than other functional groups, such as esters, which are prone to hydrolysis. nih.gov This can be advantageous in designing drugs with improved pharmacokinetic profiles.

Unique Interactions : The sulfur atom is larger and more polarizable than oxygen, making it a soft nucleophile. masterorganicchemistry.com This property can lead to different types of non-covalent interactions with biological targets compared to its oxygen-containing ether analogue. This difference in reactivity and bonding potential provides an opportunity for designing molecules with novel mechanisms of action.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine |

| Cytosine |

| Thymine |

| Uracil |

| Sulfoxides |

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3S |

|---|---|

Molecular Weight |

195.29 g/mol |

IUPAC Name |

2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine |

InChI |

InChI=1S/C9H13N3S/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2 |

InChI Key |

BZIQIBGXSXIAKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CSC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 2 Ylmethyl Thio Pyrimidine and Analogues

Strategies for Constructing the Pyrimidine (B1678525) Thioether Moiety

The formation of the pyrimidine thioether linkage is a critical step, for which several reliable methods have been developed. These approaches primarily include the direct alkylation of a pre-formed thiopyrimidine ring, condensation reactions to build the ring system with the sulfur atom already in place, and efficient one-pot procedures.

The S-alkylation of a thiopyrimidine, such as 2-mercaptopyrimidine (B73435) or its tautomer pyrimidine-2(1H)-thione, with a suitable alkyl halide is a direct and widely used method for constructing pyrimidine-2-thioethers. jmaterenvironsci.com This reaction involves the nucleophilic attack of the sulfur atom on an electrophilic carbon.

In a typical procedure, a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivative is treated with an appropriate phenacyl bromide in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding S-alkylated product. pensoft.net The choice of solvent and base is crucial; for instance, using DMF and potassium carbonate can lead to mixtures of products, whereas methanol and sodium methoxide favor the formation of the desired individual S-alkylated derivatives. pensoft.net

This method has been successfully applied to synthesize a range of 2-thioacetamides. The alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloroacetamides in DMF with potassium carbonate serves as a key example of this synthetic strategy. japsonline.com

Table 1: Examples of S-Alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| N-phenyl-2-chloroacetamide | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide | 82% | japsonline.com |

| N-(3-methoxyphenyl)-2-chloroacetamide | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide | 76% | japsonline.com |

| N-(4-bromophenyl)-2-chloroacetamide | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Not Specified | japsonline.com |

| N-(2,4,6-trimethylphenyl)-2-chloroacetamide | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trimethylphenyl)acetamide | 69% | japsonline.com |

| N-cyclohexyl-2-chloroacetamide | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-cyclohexylacetamide | 65% | japsonline.com |

The pyrimidine ring system can be constructed through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a thiourea (B124793) derivative. youtube.com A prominent example is the reaction of chalcones (1,3-diaryl-2-propen-1-ones), which are α,β-unsaturated ketones, with thiourea. nih.govderpharmachemica.com This reaction typically proceeds under basic conditions, such as in the presence of ethanolic potassium hydroxide (B78521), to yield 2-thiopyrimidine derivatives. nih.govderpharmachemica.com

This strategy is versatile, allowing for the synthesis of a wide array of substituted pyrimidines by varying the substituents on the chalcone (B49325) precursor. nih.govjetir.orgresearchgate.net The reaction of chalcone derivatives with thiourea, urea, or guanidine (B92328) hydrochloride can produce the corresponding pyrimidine analogues. derpharmachemica.comajrconline.org For example, refluxing a mixture of a chalcone derivative, thiourea, and potassium hydroxide in absolute ethanol (B145695) leads to the formation of the desired 2-thiopyrimidine. nih.gov

Table 2: Synthesis of 2-Thiopyrimidines from Chalcones and Thiourea

| Chalcone Derivative | Reagent | Resulting Pyrimidine Derivative | Reference |

|---|---|---|---|

| (2E)-1-(4-methoxyphenyl)-3-p-tolylprop-2-en-1-one | Thiourea | 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol | nih.gov |

| (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Thiourea | 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | nih.gov |

| (2E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one | Thiourea | 4-(4-Chlorophenyl)-6-p-tolylpyrimidine-2-thiol | nih.gov |

| (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Thiourea | 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | nih.gov |

One-pot syntheses are highly efficient as they reduce the number of purification steps, saving time and resources. Several one-pot methods for preparing pyrimidine-2-thioethers and related structures have been reported.

A notable one-pot approach involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. rsc.orgrsc.orgresearchgate.net This method provides convenient access to 4-pyrimidone-2-thioethers under mild conditions with good to excellent yields and broad functional group tolerance. rsc.orgrsc.org Another efficient one-pot synthesis involves the reaction of functionalized amines with reagents like 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal to generate various 2-thiopyrimidine derivatives. nih.gov

Furthermore, three-component cyclocondensation reactions provide a direct route to functionalized pyrimidines. For instance, the reaction of an aromatic aldehyde, thiourea, and malononitrile (B47326) can be used to synthesize 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles, which are precursors that can be subsequently alkylated. nih.gov

Approaches for Assembling the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated five-membered heterocycle that is a common feature in many biologically active molecules. tandfonline.com Its synthesis can be achieved through various modern organic chemistry techniques, including multicomponent and cycloaddition reactions.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single operation. acs.orgnih.govresearchgate.net They offer significant advantages in terms of efficiency and atom economy. tandfonline.com Various MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.commdpi.com

One such strategy is the one-pot, three-component [3+2] cycloaddition reaction involving an isatin, an amino acid ester, and a dipolarophile, which generates an azomethine ylide intermediate that reacts to form spiro-pyrrolidine derivatives. tandfonline.com Another example involves the diastereoselective MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three stereogenic centers in one step. acs.orgnih.gov These reactions often utilize catalysts to achieve high yields and stereoselectivity. tandfonline.comacs.orgnih.gov

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most effective methods for synthesizing five-membered heterocyclic rings like pyrrolidine. acs.orgtandfonline.com The [3+2] cycloaddition of an azomethine ylide with an alkene is a cornerstone of pyrrolidine synthesis. acs.orgmdpi.comnih.gov

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors. A common method is the decarboxylative condensation of an α-amino acid with an aldehyde. tandfonline.comresearchgate.netnih.gov The generated ylide is then trapped by a dipolarophile (an alkene) to form the pyrrolidine ring. tandfonline.comnih.gov This approach allows for a high degree of stereochemical control and the synthesis of densely substituted pyrrolidines. acs.orgrsc.org The reaction can be catalyzed by various metal complexes, such as those involving copper(I) or silver, to achieve high enantioselectivity. acs.orgnih.gov The choice of catalyst, solvent, and dipolarophile can influence the regioselectivity and diastereoselectivity of the cycloaddition. acs.orgnih.govnih.gov

Transition Metal-Catalyzed Pyrrolidine Formation

One prominent method involves the intramolecular C-H amination of N-functionalized alkylamines, often catalyzed by copper or rhodium complexes. For instance, copper-catalyzed intramolecular C(sp³)–H amination of N-halide amides provides a direct route to pyrrolidines. researchgate.netnih.gov These reactions typically proceed through a proposed catalytic cycle involving either a metal-nitrenoid intermediate or a radical-based pathway, depending on the catalyst system and substrate. nih.gov

Another powerful strategy is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, catalyzed by metals such as rhodium, cobalt, or nickel. researchgate.net This approach allows for the rapid assembly of the pyrrolidine core with a high degree of complexity and control. Ring-closing enyne metathesis, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, is another efficient method for preparing pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne. nih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, can be employed to construct key C-C bonds, which are then followed by cyclization to form the pyrrolidine ring. worktribe.com For example, the α-allylation of N-tert-butanesulfinyl imines using a palladium catalyst can generate precursors that, upon subsequent transformations, yield chiral pyrrolidine scaffolds. worktribe.com

Table 1: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Starting Material Type | Product Type | Ref |

| [TpxCuL] (Tpx = tris(pyrazolyl)borate) | Intramolecular C-H Amination | N-fluoride amides | Pyrrolidines | researchgate.netnih.gov |

| Ruthenium Carbene Complex | Ring-Closing Enyne Metathesis | N-linked enynes | 1,4-Dihydropyrroles | nih.gov |

| Palladium(0) Complex | Intramolecular Allylic Alkylation | Allylic amines | Pyrrolidines | worktribe.comrsc.org |

| Rhodium or Cobalt Complex | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes | Fused Pyrrolidines | researchgate.net |

Enantioselective and Asymmetric Synthesis of Chiral Pyrrolidines

The pyrrolidine moiety in the target molecule contains a stereocenter at the 2-position, making enantioselective synthesis crucial for accessing single-enantiomer products. Several strategies have been developed for the asymmetric synthesis of chiral pyrrolidines. mdpi.comnih.gov

A primary approach utilizes the "chiral pool," starting from naturally occurring, enantiomerically pure compounds like L-proline or L-4-hydroxyproline. acs.orgnih.gov These starting materials can be chemically modified through various steps to yield the desired substituted pyrrolidine. For example, (S)-prolinol, obtained by the reduction of L-proline, is a common precursor for synthesizing a wide range of chiral pyrrolidine-containing molecules. nih.gov

Another powerful method involves the use of chiral auxiliaries. N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary for the synthesis of chiral amines and their derivatives. worktribe.com Condensation of the auxiliary with a ketone or aldehyde forms a sulfinimine, which can then undergo diastereoselective nucleophilic addition or allylation, followed by removal of the auxiliary to afford the chiral pyrrolidine precursor. worktribe.com

Catalytic asymmetric synthesis represents the most modern and efficient approach. mdpi.comacs.org This includes methods like the asymmetric hydrogenation of cyclic enamines or their precursors using chiral ruthenium or rhodium catalysts. nih.gov Asymmetric 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral metal complexes, also provide a direct route to highly functionalized, enantioenriched pyrrolidines. mdpi.com Furthermore, organocatalysis, using small chiral organic molecules like proline derivatives, has become a mainstay for promoting various enantioselective transformations leading to chiral pyrrolidines. mdpi.com

Table 2: Comparison of Asymmetric Pyrrolidine Synthesis Strategies

| Strategy | Key Feature | Common Precursor/Catalyst | Advantage | Disadvantage | Ref |

| Chiral Pool | Utilizes naturally occurring chiral molecules | L-Proline, L-4-hydroxyproline | High enantiopurity, well-established routes | Limited structural diversity | acs.orgnih.gov |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide stereochemistry | N-tert-butanesulfinamide | High diastereoselectivity, reliable | Requires additional steps for attachment and removal | worktribe.com |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst | Chiral Ru/Rh complexes, Proline-derived organocatalysts | High efficiency, atom economy, broad substrate scope | Catalyst development can be challenging | mdpi.comnih.gov |

Convergent and Divergent Synthetic Routes to Pyrrolidine-Thio-Pyrimidine Scaffolds

The assembly of the final 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine scaffold can be achieved through either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent preparation of the two key fragments—a suitably functionalized pyrrolidine and a pyrimidine derivative—followed by their coupling in a late-stage step. A typical convergent route would involve:

Synthesis of (S)-2-(chloromethyl)pyrrolidine or (S)-2-(hydroxymethyl)pyrrolidine (often as an N-protected derivative) via methods described in section 2.2.4.

Synthesis of pyrimidine-2-thiol (B7767146) (2-mercaptopyrimidine) through the condensation of thiourea with a 1,3-dicarbonyl compound or its equivalent. nih.govjetir.org

Coupling of the two fragments via a nucleophilic substitution reaction. This is typically an S-alkylation where the thiolate anion of pyrimidine-2-thiol displaces a leaving group (e.g., chloride) on the pyrrolidine side chain. japsonline.com

A divergent synthesis begins with a common intermediate that is elaborated into a variety of analogues. A potential divergent strategy could start from a pre-formed pyrimidine ring, which is then modified. For example, a deconstruction-reconstruction strategy could be employed where a substituted pyrimidine is cleaved to form a reactive intermediate, which can then be used to construct various other heterocycles or re-form a differently substituted pyrimidine. nih.gov More directly, a common intermediate like 2-chloropyrimidine (B141910) could be reacted with a library of different chiral (pyrrolidin-2-yl)methanethiol analogues, or conversely, pyrimidine-2-thiol could be reacted with a library of differently substituted chiral 2-(halomethyl)pyrrolidines to generate a family of related compounds. nih.gov

Table 3: Convergent vs. Divergent Synthesis Outline

| Strategy | Description | Typical Final Step | Advantage |

| Convergent | Separate synthesis of pyrrolidine and pyrimidine fragments, followed by late-stage coupling. | S-alkylation of pyrimidine-2-thiol with a 2-(halomethyl)pyrrolidine derivative. | High overall efficiency, allows for independent optimization of fragment syntheses. |

| Divergent | Synthesis of a common core structure, followed by varied modifications to produce a library of analogues. | Reaction of a common pyrimidine precursor with various pyrrolidine thiols (or vice-versa). | Efficient for generating structure-activity relationship (SAR) data and exploring chemical space. |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is essential for optimizing conditions and extending the scope of the synthesis.

The transition metal-catalyzed C-H amination for pyrrolidine formation has been subject to detailed mechanistic study. researchgate.netnih.gov For copper-catalyzed reactions using N-fluoroamides, investigations involving experimental and Density Functional Theory (DFT) calculations have explored the catalytic cycle. A proposed mechanism involves the oxidation of a Cu(I) precatalyst by the N-fluoroamide to generate a Cu(II)-F species and a nitrogen radical. This radical can then undergo a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which subsequently combines with the copper complex and undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. nih.gov The nature of the ligands on the copper center significantly influences the reaction's efficiency and selectivity. researchgate.net

The formation of the pyrimidine ring via condensation reactions, such as reacting a 1,3-dicarbonyl compound with thiourea, generally proceeds through a well-established pathway. The reaction is typically initiated by the nucleophilic attack of a thiourea nitrogen onto one of the carbonyl carbons, followed by cyclization through the attack of the second nitrogen onto the other carbonyl group, and subsequent dehydration/aromatization steps to yield the 2-thioxopyrimidine product. nih.gov

The final S-alkylation step is a classic SN2 reaction. The pyrimidine-2-thiol is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of the 2-(halomethyl)pyrrolidine derivative, displacing the halide leaving group to form the final thioether linkage. The stereochemical integrity of the chiral center on the pyrrolidine ring is maintained during this process. japsonline.com

Reaction Mechanisms and Reactivity Profiles of the 2 Pyrrolidin 2 Ylmethyl Thio Pyrimidine Scaffold

Analysis of Electrophilic and Nucleophilic Sites within the Compound

The reactivity of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine is governed by the distinct electronic nature of its three key components: the pyrimidine (B1678525) ring, the pyrrolidine (B122466) ring, and the thioether linkage. The distribution of electron density across the molecule creates specific sites susceptible to either electrophilic or nucleophilic attack.

The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is predisposed to nucleophilic attack. The carbon atoms, particularly at positions 4 and 6, are electrophilic and can react with a variety of nucleophiles. Conversely, the ring nitrogen atoms possess lone pairs of electrons and can act as nucleophilic sites or bases. libretexts.orgnih.gov

In contrast, the pyrrolidine ring features a secondary amine. The nitrogen atom of this amine is a primary nucleophilic and basic center, readily participating in reactions with electrophiles. The thioether sulfur atom also possesses lone pairs of electrons, rendering it a soft nucleophilic site. researchgate.netnih.gov It can react with a range of electrophiles, particularly soft electrophiles, in accordance with Hard and Soft Acids and Bases (HSAB) theory. researchgate.netnih.gov The carbon atom of a ketone, for example, is electrophilic, while the oxygen atom is nucleophilic, providing a useful analogy for the reactivity of different sites within the target molecule. youtube.com

| Molecular Moiety | Site | Reactivity Profile | Potential Reactions |

|---|---|---|---|

| Pyrimidine Ring | C4, C6 atoms | Electrophilic | Nucleophilic aromatic substitution |

| Ring Nitrogens | Nucleophilic/Basic | Alkylation, Protonation, Coordination to metals | |

| Pyrrolidine Ring | Nitrogen atom | Nucleophilic/Basic | Alkylation, Acylation, Protonation |

| Thioether Linkage | Sulfur atom | Nucleophilic (soft) | Alkylation (S-alkylation), Oxidation, Metal coordination |

Cyclization and Ring-Opening Reactions of Pyrimidine and Pyrrolidine Rings

The pyrimidine and pyrrolidine rings within the scaffold are not inert and can participate in reactions that either form new rings or lead to the opening of the existing heterocyclic structure.

Pyrimidine Ring Reactions: The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. japsonline.comnih.gov A more advanced strategy involves the [2+2+2] cyclization of species like vinyl thianthrenium salts with nitriles to construct the pyrimidine core under mild conditions. rsc.org Furthermore, the pyrimidine ring can undergo rearrangement reactions, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This process is observed in the amination of certain pyrimidine systems, where a nucleophile adds to the ring, inducing a ring-opening event, followed by recyclization to form a new substituted pyrimidine. nih.gov

Pyrrolidine Ring Reactions: The pyrrolidine ring, while generally stable, can be induced to open through C-N bond cleavage. Recent methodologies have focused on the deconstructive functionalization of unstrained cyclic amines like pyrrolidine. researchgate.net These strategies can involve photoredox catalysis in combination with a Lewis acid to achieve reductive cleavage of an N-acyl pyrrolidine or employ difluorocarbene for ring-opening functionalization. researchgate.netresearchgate.net Conversely, cyclization reactions are fundamental to forming the pyrrolidine ring itself. Methods include the diastereoselective synthesis from N-allyl oxazolidines via a tandem hydrozirconation-cyclization sequence and intramolecular Schmidt reactions of azido (B1232118) carboxylic acids. nih.govorganic-chemistry.org

| Method | Key Reagents/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Photoredox/Lewis Acid Catalysis | Photocatalyst (e.g., Ir or Ru complex), Lewis Acid (e.g., Sc(OTf)3), Hantzsch ester | N-Benzoyl pyrrolidines | researchgate.net |

| Difluorocarbene-Mediated | TMSCF3, NaI | N-Aryl/Alkyl pyrrolidines | researchgate.net |

| Silylium-Induced Cleavage | [Ph3C][B(C6F5)4], Et3SiH | α-Methyl cyclic amines | researchgate.net |

Transformations Involving the Thioether Linkage

The thioether linkage is a versatile functional group that serves as a key point for structural modification. acsgcipr.org The most common transformation is the oxidation of the sulfur atom. Using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be selectively oxidized to the corresponding sulfoxide (B87167). Further oxidation under stronger conditions yields the sulfone. These transformations significantly alter the electronic and steric properties of the molecule, converting the neutral thioether into a polar, hydrogen-bond-accepting sulfoxide or sulfone.

Another important reaction is S-alkylation, where the nucleophilic sulfur attacks an alkyl halide, forming a sulfonium (B1226848) salt. The thioether bond can also be cleaved under various reductive (e.g., with Raney Nickel) or oxidative conditions. Acid-mediated C-H sulfenylation of tryptophan residues using activated sulfoxides represents a sophisticated method for forming thioether linkages, a principle that could be conceptually reversed for cleavage or further transformation. researchgate.net

| Transformation | Typical Reagents | Product |

|---|---|---|

| Oxidation to Sulfoxide | H2O2, NaIO4, m-CPBA (1 equiv.) | R-S(O)-R' |

| Oxidation to Sulfone | m-CPBA (2+ equiv.), KMnO4 | R-S(O)2-R' |

| S-Alkylation | Alkyl halides (e.g., CH3I) | Sulfonium salt [R-S+(R'')(R')-X-] |

| Reductive Cleavage | Raney Ni, H2 | R-H + R'-H |

Deconstruction-Reconstruction Strategies for Structural Diversification

A powerful strategy for rapidly generating structural analogues of complex molecules is the deconstruction-reconstruction approach. This has been elegantly applied to pyrimidine-containing compounds. repec.orgnih.govresearchgate.net The strategy involves chemically deconstructing the stable pyrimidine core into a simpler, reactive intermediate, which can then be "reconstructed" to form a variety of other heterocyclic systems.

The process typically begins with the transformation of the pyrimidine into a more reactive N-arylpyrimidinium salt. This activation step facilitates the cleavage of the ring upon treatment with a nucleophile. The ring-opening yields a versatile three-carbon iminoenamine building block. repec.orgnih.gov This intermediate can then be used in various classical cyclization reactions to synthesize a diverse array of new heterocycles, such as azoles, or to re-form a pyrimidine ring with different substitution patterns. researchgate.net This approach allows for skeletal editing and scaffold hopping, providing access to analogues that would be difficult to synthesize through traditional functional group interconversion or C-H functionalization. researchgate.netacs.org

Stereoselective Reactivity of Chiral Pyrrolidine-Containing Systems

The this compound scaffold contains a chiral center at the C2 position of the pyrrolidine ring (derived from L- or D-proline). This chirality can profoundly influence its reactivity, enabling stereoselective transformations.

The field of asymmetric synthesis has extensively utilized chiral pyrrolidine derivatives. mdpi.com For instance, chiral pyrrolidine-based ligands are effective catalysts in enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes. lookchem.com The stereochemistry of the pyrrolidine catalyst dictates the absolute configuration of the product alcohol.

Furthermore, the synthesis of densely substituted pyrrolidines can be achieved with high diastereoselectivity using methods like 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes. acs.org In such reactions, the chiral auxiliary on the nitrogen atom directs the facial selectivity of the cycloaddition, controlling the stereochemistry of up to four newly formed stereocenters. acs.org An enantioselective Hofmann-Löffler-Freytag reaction, catalyzed by a chiral copper complex, represents another advanced method to generate enantioenriched pyrrolidines. nih.gov These examples highlight that the chiral pyrrolidine moiety in the target scaffold is not merely a passive component but can be a critical element for controlling stereochemical outcomes in subsequent reactions.

| Reactants | Catalyst/Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Chiral N-tert-butanesulfinyl imine, α-Imino ester | Ag2CO3, Toluene, rt | Densely substituted pyrrolidine | High diastereoselectivity (e.g., >95:5 dr). The (S)-sulfinyl group induces a (2S,3R,4S,5R) configuration. |

An In-Depth Analysis of this compound: Advanced Structural Elucidation and Spectroscopic Characterization

The chemical compound this compound is a molecule of interest within the broader class of pyrimidine derivatives, which are known for their diverse biological activities. The precise structural features of this compound are paramount to understanding its chemical behavior and potential applications. Advanced analytical techniques are essential for the unambiguous determination of its three-dimensional structure, molecular weight, and the nature of its chemical bonds. This article provides a detailed examination of the spectroscopic and crystallographic methods used to characterize this compound.

While specific, publicly available experimental data for this compound is limited, this article will draw upon data from closely related compounds to illustrate the principles and expected outcomes of these analytical techniques.

Advanced Structural Elucidation and Spectroscopic Characterization

The definitive identification and structural confirmation of novel or synthesized organic compounds like 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine rely on a suite of advanced spectroscopic and analytical methods. These techniques provide complementary information that, when combined, offers a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for assigning the specific structure of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, one would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) bridge. For instance, pyrimidine derivatives often exhibit characteristic peaks for their aromatic protons. researchgate.net The protons on the pyrrolidine ring would show signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For example, in related thieno[2,3-d]pyrimidine (B153573) derivatives, the carbon atoms of the pyrimidine ring and the various substituents have been successfully assigned using ¹³C NMR. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for the Core Moieties of this compound This table is illustrative and based on general chemical shift values for pyrimidine and pyrrolidine rings.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.5 - 8.8 | Doublet |

| Pyrimidine H-5 | ~7.2 - 7.5 | Triplet |

| Pyrrolidine CH₂ (various) | ~1.5 - 3.5 | Multiplets |

| Pyrrolidine CH | ~3.0 - 4.0 | Multiplet |

| S-CH₂ | ~3.0 - 3.5 | Multiplet |

| NH (Pyrrolidine) | ~1.5 - 3.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Moieties of this compound This table is illustrative and based on general chemical shift values for pyrimidine and pyrrolidine rings.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 (thioether) | ~170 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| Pyrrolidine C-2 | ~60 |

| Pyrrolidine C-3, C-4 | ~25 - 30 |

| Pyrrolidine C-5 | ~45 |

| S-CH₂ | ~35 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron impact (EI) mass spectra of pyrimidine derivatives often show characteristic fragmentation pathways. researchgate.net The molecular ion peak (M⁺) would be expected, and its fragmentation could involve the cleavage of the thioether bond, loss of the pyrrolidine ring, or fragmentation of the pyrimidine ring itself. The fragmentation pattern of various 2-thiopyrimidine derivatives has been studied, providing a basis for interpreting the spectrum of the title compound. nih.govsapub.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is illustrative and based on common fragmentation patterns of similar structures.

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 210.09 | Molecular ion (protonated) |

| [M]⁺ | 209.08 | Molecular ion |

| [M - C₄H₈N]⁺ | 139.03 | Loss of the pyrrolidine ring |

| [C₅H₉N]⁺ | 83.07 | Pyrrolidin-2-ylmethyl cation |

| [C₄H₄N₂S]⁺ | 112.01 | Pyrimidine-2-thiol (B7767146) fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the C-H, C=N, C-N, and C-S bonds.

The analysis of related pyrimidine derivatives by IR spectroscopy has shown characteristic vibration frequencies. researchgate.netnih.gov For example, the C=N stretching vibrations in the pyrimidine ring are typically observed in the 1525-1575 cm⁻¹ region. researchgate.net The C-H stretching of the aromatic pyrimidine ring and the aliphatic pyrrolidine ring would appear around 2900-3100 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.

Table 4: Predicted Infrared Absorption Bands for this compound This table is illustrative and based on characteristic IR frequencies for the functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N Stretch (Pyrimidine) | 1525 - 1575 |

| C-N Stretch | 1300 - 1400 |

| C-S Stretch | 600 - 800 |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Since this compound has a chiral center at the C-2 position of the pyrrolidine ring, X-ray crystallography could be used to determine its absolute stereochemistry if a suitable single crystal can be obtained.

Table 5: Illustrative Crystal Data for a Related Heterocyclic Compound This table presents example data for a pyrimidine derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 15.678(3) |

| β (°) | 98.45(1) |

| Volume (ų) | 1327.8(4) |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and reactivity of molecules. plu.mxijcce.ac.ir For 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and key electronic properties. ijcce.ac.irresearchgate.net

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical behavior. wjarr.comtandfonline.com A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability. wjarr.comacs.org Studies on similar pyrimidine (B1678525) derivatives show that the introduction of different substituents can significantly alter these values, thereby tuning the molecule's reactivity. wjarr.comacs.org For instance, DFT studies on various pyrimidine derivatives have shown that parameters like chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated to predict stability and reactivity, which is essential for understanding potential metabolic pathways or designing chemical reactions. wjarr.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most negative (nucleophilic) sites, while the hydrogen atoms on the pyrrolidine (B122466) ring and the pyrimidine ring would show positive potential.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.6 to 4.5 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 to 2.3 |

| Electrophilicity (ω) | Measure of electrophilic power | 3.2 to 4.0 |

Quantum Chemical Investigations of Molecular Properties

Furthermore, theoretical calculations can simulate spectroscopic data. Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while standard DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C). ijcce.ac.irresearchgate.net Comparing these theoretical spectra with experimental data is a powerful method for structural validation. plu.mxtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic state of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov This is particularly relevant for a flexible molecule like this compound, which contains a non-planar pyrrolidine ring and multiple rotatable bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Rationale

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.govyoutube.com If this compound were part of a library of compounds being tested for a specific biological effect (e.g., enzyme inhibition), QSAR would be an invaluable tool for rational drug design. nih.govwjarr.com

The process involves calculating a set of "descriptors" for each molecule in the series. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). Mathematical models, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then built to create an equation that relates these descriptors to the observed activity. nih.gov

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust model can then be used to predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the synthesis of molecules with the highest predicted potency. nih.govmdpi.com

| Category | Parameter/Descriptor | Description |

|---|---|---|

| Descriptors | Topological | Describes atomic connectivity (e.g., Wiener index). |

| Electronic | Relates to charge distribution (e.g., Dipole Moment). | |

| Thermodynamic | Relates to energy and stability (e.g., Heat of Formation). | |

| Statistical Metrics | R² (Coefficient of Determination) | Measures how well the model fits the training data (closer to 1 is better). |

| Q² (Cross-validated R²) | Measures the predictive power of the model on test data (closer to 1 is better). | |

| RMSE (Root Mean Square Error) | Indicates the error in the predicted values (lower is better). |

Virtual Screening and Ligand Design Methodologies Applied to Pyrimidine-Pyrrolidine Scaffolds

Virtual screening (VS) is a computational method used to search large databases of compounds to identify those that are likely to bind to a specific biological target. youtube.comresearchgate.net The pyrimidine-pyrrolidine scaffold could be used as a starting point for either ligand-based or structure-based virtual screening campaigns. mdpi.comnih.govnih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown, but a set of active molecules has been identified. nih.govcam.ac.uk Methods include similarity searching, where databases are scanned for molecules with a similar 2D fingerprint or 3D shape to a known active compound. youtube.com Another powerful LBVS technique is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. cam.ac.uk

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. mdpi.com The most common method is molecular docking, which computationally places a ligand into the binding site of a protein and uses a scoring function to estimate the binding affinity. This allows for the screening of millions of compounds to prioritize a smaller, more manageable number for experimental testing.

These screening methods can identify novel hits from commercial or proprietary libraries. Furthermore, insights from these studies can guide de novo design or scaffold hopping, where the core pyrimidine-pyrrolidine structure is modified or replaced to create entirely new molecules with potentially improved properties. mdpi.com

Computational Analysis of Reaction Pathways and Regioselectivity

Computational chemistry can also be used to study the chemical reactions involved in synthesizing a molecule like this compound. For example, the key bond-forming step is likely the nucleophilic substitution reaction between a pyrimidine bearing a leaving group (like a chlorine atom) at the 2-position and the thiol group of 2-(mercaptomethyl)pyrrolidine.

DFT calculations can be used to model the reaction mechanism, including the transition state structures and their corresponding activation energies. acs.org By comparing the energy barriers for different potential pathways, chemists can predict the most favorable reaction conditions and understand the regioselectivity of the reaction—that is, why the thiol attacks the C2 position of the pyrimidine ring preferentially over other positions (like C4 or C6), which are also known to be electron-deficient. wikipedia.org This predictive power can save significant time and resources in the laboratory by optimizing synthetic routes before they are attempted experimentally. acs.org

Stereochemistry and Asymmetric Synthesis of Chiral 2 Pyrrolidin 2 Ylmethyl Thio Pyrimidine Derivatives

Methods for Enantioselective Construction of the Pyrrolidine (B122466) Moiety

The chiral pyrrolidine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and organocatalysts. whiterose.ac.uknih.gov Consequently, a wide array of methods for its enantioselective synthesis has been developed, providing access to specific stereoisomers of compounds like 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine. These methods can be broadly categorized into biocatalytic, organocatalytic, and metal-catalyzed approaches, as well as syntheses starting from the chiral pool.

Biocatalytic Approaches: Enzymes offer a highly efficient and selective means to construct chiral centers. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been successfully used in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This method starts from commercially available ω-chloroketones, which undergo stereoselective amination and subsequent spontaneous cyclization. nih.govacs.org This biocatalytic strategy can produce both enantiomers of the pyrrolidine product with exceptional enantiomeric excesses (up to >99.5% ee) and in good yields (up to 90%). nih.govnih.gov

Catalytic Asymmetric Synthesis:

Asymmetric Reductive Amination: The intramolecular asymmetric reductive amination (IARA) of γ-amino ketones provides a direct route to chiral 2-substituted pyrrolidines. thieme-connect.com This transformation can be catalyzed by iridium complexes paired with chiral diphosphine ligands, converting tert-butyl (4-oxo-4-arylbutyl)carbamate substrates into the desired arylpyrrolidines in high yields and with good enantioselectivity (up to 92% ee). thieme-connect.com

Ring-Closing Metathesis: Ring-closing enyne metathesis (RCEM) is another powerful tool for forming the pyrrolidine ring. acs.orgorganic-chemistry.org Using stable and highly active ruthenium catalysts, such as Grubbs catalysts, acyclic enyne precursors derived from chiral amino acids can be cyclized under mild conditions to afford chiral pyrrolidine derivatives in good yields. acs.orgorganic-chemistry.org

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is an efficient, atom-economical method for synthesizing pyrrolidine structures, allowing for the creation of multiple stereogenic centers in a single step. nih.govmetu.edu.tr Chiral metal catalysts, often involving copper(I) or silver salts with specialized chiral ligands, can control the stereochemical outcome of the cycloaddition. nih.govmetu.edu.tr

Hofmann-Löffler-Freytag (HLF) Reaction: A recently developed enantioselective version of the HLF reaction enables the remote C-H amination of ketones to form enantioenriched pyrrolidines. cell.com This method utilizes a chiral copper catalyst to generate an iminyl radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT) followed by cyclization. cell.com

Chiral Pool Synthesis: Naturally occurring chiral molecules can serve as inexpensive and readily available starting materials. L-proline and 4-hydroxy-L-proline are common precursors for the synthesis of more complex pyrrolidine-containing drugs. mdpi.com For example, pyroglutamic acid, derived from glutamic acid, can be transformed into 2,5-disubstituted pyrrolidines. acs.org The inherent chirality of these starting materials is carried through the synthetic sequence to define the stereochemistry of the final product.

The following table summarizes some of the key methods for the enantioselective synthesis of the pyrrolidine moiety.

| Method | Catalyst/Reagent | Precursor Type | Key Features | Ref. |

| Biocatalysis | Transaminases (TAs) | ω-chloroketones | High enantioselectivity (>99.5% ee); access to both enantiomers. | nih.govacs.orgresearchgate.net |

| Asymmetric Reductive Amination | Iridium / Chiral Ferrocene Ligand | γ-amino ketones | One-pot deprotection and cyclization; good yields and ee. | thieme-connect.com |

| Ring-Closing Enyne Metathesis | Grubbs Catalyst (Ruthenium) | Acyclic enynes from amino acids | Atom-economical; mild conditions. | acs.orgorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Copper(I) or Silver / Chiral Ligands | Azomethine ylides | Creates multiple stereocenters in one step. | nih.govmetu.edu.tr |

| Chiral Pool Synthesis | N/A | L-Proline, Pyroglutamic Acid | Utilizes naturally occurring chirality. | mdpi.comacs.org |

Diastereoselective Control in Reactions Involving the Scaffold

Once the chiral pyrrolidine core of a molecule like this compound is established, subsequent chemical transformations that introduce new stereocenters must be carefully controlled to produce the desired diastereomer. Diastereoselective control relies on the existing stereocenter(s) to influence the stereochemical outcome of a reaction.

A prominent strategy involves additions to cyclic imines derived from the pyrrolidine scaffold. In the case of polyhydroxylated pyrrolidine imines, organometallic additions have been shown to proceed with high diastereoselectivity (>98% de). nih.gov The stereochemical outcome of these reactions is primarily controlled by the configuration of the C-2 center adjacent to the imine carbon, which directs the incoming nucleophile to one face of the molecule. nih.gov

The choice of protecting groups on the pyrrolidine nitrogen can also be a critical factor in directing diastereoselectivity. For instance, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid derivatives, carbamate protecting groups favor the formation of cis-pyrrolidines, while a benzamide group directs the reaction toward the trans-isomer. acs.org This demonstrates that seemingly minor structural modifications can have a profound impact on the transition state geometry and, therefore, the product's stereochemistry.

Asymmetric multicomponent reactions offer another efficient way to construct highly substituted pyrrolidines with excellent diastereocontrol. nih.gov In these reactions, multiple new stereocenters can be formed in a single operation, with the relative stereochemistry dictated by the chiral starting materials and catalysts employed. nih.gov

Chiral Catalyst Design Employing Pyrrolidine-Based Auxiliaries

The pyrrolidine scaffold is not only a target of asymmetric synthesis but also a cornerstone in the design of chiral catalysts and auxiliaries for other transformations. nih.gov Its rigid five-membered ring structure provides a well-defined stereochemical environment that can effectively induce chirality in a wide range of reactions. nih.govmdpi.com

Proline and its derivatives are among the most successful organocatalysts, capable of promoting transformations through enamine or iminium ion intermediates. nih.govresearchgate.net A significant breakthrough in this field was the development of diarylprolinol silyl ethers, which are highly efficient for the asymmetric functionalization of aldehydes. mdpi.comnih.gov The bulky diarylprolinol moiety effectively shields one face of the enamine intermediate, forcing the electrophile to attack from the less hindered side, thus ensuring high enantioselectivity. beilstein-journals.org

The functionalization of the pyrrolidine ring allows for the fine-tuning of a catalyst's steric and electronic properties. nih.govmdpi.com For example, attaching hydrogen-bond-donating groups, such as amides or ureas, to the pyrrolidine scaffold can create bifunctional catalysts. researchgate.net These catalysts can activate one reactant through enamine formation via the pyrrolidine nitrogen while simultaneously activating the other reactant through hydrogen bonding, leading to highly organized, stereoselective transition states. researchgate.netrsc.org C₂-symmetrical 2,5-disubstituted pyrrolidines have also been widely used as chiral auxiliaries and as key components in the design of chiral phosphoramidite ligands for metal catalysis. nih.gov

The table below illustrates the diversity of pyrrolidine-based organocatalysts and their applications.

| Catalyst Type | Example | Activation Mode | Typical Application | Ref. |

| Amino Acid | L-Proline | Enamine/Iminium | Aldol, Mannich, and Michael reactions | mdpi.comnih.gov |

| Prolinol Ethers | Diarylprolinol silyl ethers | Enamine (steric shielding) | α-functionalization of aldehydes, Michael additions | nih.govbeilstein-journals.org |

| Bifunctional Catalysts | Proline-derived (thio)squaramides | Enamine + Hydrogen Bonding | Michael additions, Aldol reactions | researchgate.net |

| Peptide-like Catalysts | Anthranilic pyrrolidines | Steric and H-bonding control | Michael addition of aldehydes to nitroalkenes | rsc.org |

Impact of Stereochemistry on Molecular Recognition and Ligand Binding (General Principles)

The vast majority of biological macromolecules, including proteins, enzymes, and nucleic acids, are chiral. washington.edutru.ca This inherent chirality means they interact differently with the stereoisomers of a chiral ligand, a phenomenon known as chiral recognition. acs.org The stereochemistry of a molecule like this compound is therefore fundamental to its potential biological function, as its enantiomers will likely exhibit different binding affinities, efficacies, and metabolic profiles. nih.govacs.org

The basis for chiral recognition is often explained by the "three-point interaction model," first proposed by Easson and Stedman. nih.gov This model posits that for a chiral receptor to distinguish between two enantiomers, there must be at least three points of interaction (which can be attractive or repulsive) between the receptor and the ligand. acs.orgrsc.org One enantiomer will be able to successfully establish all three interactions simultaneously, leading to a stable, low-energy complex. In contrast, its mirror image, due to its different spatial arrangement, will be unable to align all three corresponding groups with the receptor's binding sites, resulting in a weaker or non-existent interaction. nih.gov

These interactions are non-covalent and can include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. mdpi.com The precise three-dimensional fit between a ligand and its binding site is crucial for activity. patsnap.commhmedical.com For many drugs, one enantiomer provides the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. tru.canih.gov For example, only the (S)-enantiomer of the common painkiller ibuprofen is effective at inhibiting the prostaglandin H₂ synthase enzyme. tru.ca

Therefore, the specific stereochemistry at the C-2 position of the pyrrolidine ring in this compound will dictate how the molecule presents its functional groups—the pyrrolidine nitrogen, the thioether linkage, and the pyrimidine (B1678525) ring—to a biological target. This spatial arrangement determines the potential for forming the specific non-covalent interactions required for molecular recognition and subsequent biological response. acs.orgresearchgate.net

Rational Design and Chemical Space Exploration for Pyrimidine Pyrrolidine Thioether Systems

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine as a Privileged Scaffold for Chemical Diversification

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appendages in a defined spatial orientation. The this compound structure embodies the characteristics of a privileged scaffold for several key reasons.

The pyrimidine (B1678525) ring itself is a well-established privileged substructure in medicinal chemistry, frequently found as a core component in nucleotide analogs and a wide range of therapeutic agents. frontiersin.org However, many previously reported pyrimidine-containing compounds are limited to structurally simple monocyclic or flat bicyclic systems. frontiersin.orgresearchgate.net The incorporation of a chiral pyrrolidine (B122466) ring connected by a flexible thioether linker introduces significant three-dimensional (3D) complexity. This moves beyond the typically flat nature of many pyrimidine derivatives, allowing for the exploration of more diverse chemical space and interaction with complex protein surfaces. frontiersin.orgnih.gov

The thioether linkage provides flexibility, while the pyrrolidine ring offers a rigid, stereochemically defined anchor. The combination of the hydrogen bond accepting pyrimidine nitrogens, the flexible linker, and the potential for functionalization on both the pyrimidine and pyrrolidine rings makes this scaffold ripe for chemical diversification. This allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and target-binding interactions, through the introduction of various substituents. The strategic reconstruction of heterocyclic moieties around the pyrimidine core enables the creation of unprecedented polyheterocyclic systems. frontiersin.org

Design Principles for Conformationally Diverse Pyrimidine-Embedded Architectures

A key strategy for expanding the utility of the pyrimidine scaffold is the design of conformationally diverse architectures. The rigidity and flexibility of small molecules are complementary aspects of ligand-protein interactions, and a library with conformational diversity is a valuable resource for probing these interactions. frontiersin.orgnih.gov The design principles for achieving such diversity often involve skeletal transformation strategies, moving from rigid, easily accessible starting materials to more complex and flexible cyclic systems. frontiersin.orgnih.gov

One successful approach begins with the synthesis of a conformationally rigid tricycle, which can be achieved by coupling a functionalized pyrimidine with a cyclic hydrazine. nih.gov This initial structure serves as a branching point for a series of skeletal transformations, leading to a variety of medium/macro-cycles and bridged cyclic compounds that all retain the core pyrimidine moiety. frontiersin.orgnih.gov This method allows for the generation of scaffolds with a wide range of sizes, from 7- to 14-membered rings, and diverse 3D shapes. nih.gov

Chemoinformatic tools, such as the analysis of the Principal Moment of Inertia (PMI), are crucial for confirming the conformational and shape diversity of the newly synthesized scaffolds. frontiersin.orgnih.gov This analysis helps to ensure that the designed molecules cover a broad area of 3D chemical space, distinct from the flatter profiles of known bioactive pyrimidine compounds. frontiersin.org

Table 1: Design Strategy for Conformationally Diverse Pyrimidine Scaffolds

| Design Principle | Description | Key Outcome | Reference |

| Skeletal Transformation | Utilizes a rigid starting tricycle, derived from a pyrimidine and cyclic hydrazine, as a precursor for generating a variety of more complex cyclic structures. | Creation of conformationally flexible 9- to 14-member medium/macrocycles and rigid bridged cycles from a common starting point. | frontiersin.org, nih.gov |

| Privileged Substructure-based Diversity-Oriented Synthesis (pDOS) | Focuses on creatively reconstructing heterocyclic moieties around the biologically relevant pyrimidine substructure through diversity-generating reactions. | Expansion of molecular diversity beyond traditional monocyclic and bicyclic pyrimidine skeletons to novel polyheterocyclic frameworks. | frontiersin.org, researchgate.net |

| Conformational Analysis | Employs chemoinformatic methods like Principal Moment of Inertia (PMI) plots to quantify and visualize the 3D shape and diversity of the synthesized molecules. | Confirmation of high shape diversity compared to known, flatter bioactive pyrimidine compounds, indicating potential for novel biological activities. | frontiersin.org, nih.gov |

Strategies for Constructing Chemical Libraries Based on the Scaffold

The construction of small-molecule libraries with high skeletal diversity and biological relevance is an invaluable resource for the discovery of new therapeutics. frontiersin.org Building upon the this compound scaffold, several strategies can be employed to generate extensive and diverse chemical libraries.

A primary strategy is a privileged substructure-based diversity-oriented synthesis (pDOS). frontiersin.org This approach leverages the known biological relevance of the pyrimidine core and systematically builds complex molecular frameworks around it. For the pyrrolidine-thio-pyrimidine motif, this involves preparing a versatile building block that can undergo a variety of chemical transformations. For instance, a key substrate, such as an ortho-alkynylpyrimidine carbaldehyde, can be designed for easy conversion into various intermediates, which then undergo cyclization reactions to produce diverse polyheterocyclic systems. researchgate.net

Ligand Design Methodologies Utilizing Pyrrolidine-Thio-Pyrimidine Motifs

The pyrrolidine-thio-pyrimidine motif serves as an excellent starting point for modern ligand design methodologies. Its inherent 3D structure and the presence of multiple points for chemical modification allow for its adaptation to various biological targets. Ligand design can be guided by bioisosteric replacements on the main scaffold, aiming to enhance a desired biological activity. mdpi.com

Molecular docking studies are a powerful tool in this context. By computationally modeling the binding of designed ligands to the active site of a target protein, researchers can predict binding affinities and orientations. For example, novel pyrrolopyrimidine derivatives have been designed and evaluated as anti-inflammatory agents through molecular docking against targets like COX-2. nih.gov The results of these in silico studies can then guide the synthesis of the most promising candidates, creating a feedback loop of design, synthesis, and testing.

The combination of a flexible thioether linker and a stereochemically defined pyrrolidine ring allows for precise control over the spatial presentation of pharmacophoric features. This is particularly important for targeting complex interfaces, such as those involved in protein-protein interactions (PPIs). The 3D diversity of these scaffolds makes them better suited for modulating such challenging targets compared to more traditional, flatter molecules. researchgate.net

Application of Combinatorial Chemistry for Scaffold Exploration

Combinatorial chemistry provides a high-throughput platform for exploring the chemical space around the this compound scaffold. This methodology involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of related compounds.

For this specific scaffold, a combinatorial approach could involve preparing a set of substituted pyrimidine precursors and a separate set of substituted pyrrolidine-2-ylmethanethiols. By reacting these two sets of building blocks together in a matrix format, a large library of final products can be rapidly synthesized. For example, a group of 25 different 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide (B32628) derivatives were synthesized to explore their antimicrobial properties. mdpi.com

The synthesized library can then be screened for biological activity, and any "hits" can be further optimized. This approach, combined with the principles of diversity-oriented synthesis, allows for a broad yet systematic exploration of the chemical space surrounding the core scaffold, maximizing the chances of discovering novel bioactive molecules.

Supramolecular Chemistry of 2 Pyrrolidin 2 Ylmethyl Thio Pyrimidine and Its Analogues

Investigation of Non-Covalent Interactions within the Compound and its Assemblies

The solid-state architecture and molecular aggregation of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine and its analogues are governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonds, C–H···π interactions, and van der Waals forces, dictate the packing of molecules in a crystal lattice. uomphysics.net

Detailed investigations into similar pyrimidine-containing structures have revealed the prevalence of specific non-covalent interactions. For instance, in pyrimidine-containing sulfonamide derivatives, intermolecular interactions such as N–H···O and C–H···O hydrogen bonds are crucial in stabilizing the crystal packing. uomphysics.net Furthermore, weaker interactions like C–H···π and halogen bonds can also play a significant role. uomphysics.net Quantum chemical calculations and Hirshfeld surface analysis are powerful tools to quantitatively and qualitatively explore these non-covalent interactions. uomphysics.net

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | Pyrrolidine (B122466) N-H | Pyrimidine (B1678525) N | Formation of chains or dimers |

| C–H···π Interactions | C-H bonds | Pyrimidine ring | Stabilization of crystal packing |

| π-π Stacking | Pyrimidine ring | Pyrimidine ring | Formation of columnar structures |

Crystal Engineering Approaches for Tailored Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired physicochemical properties by controlling intermolecular interactions. uomphysics.net For pyrimidine derivatives, this approach can be used to create new crystalline forms (polymorphs) with modified properties such as solubility and stability.

The nearly planar nature of the pyrimidine ring, as seen in related structures like 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, facilitates the formation of ordered structures. nih.gov In this analogue, inversion-related dimers are formed through pairs of C—H···N hydrogen bonds, which then link into chains. nih.gov This demonstrates how specific interactions can be utilized to build predictable supramolecular architectures.

By introducing different functional groups onto the pyrimidine or pyrrolidine rings of this compound, it is possible to program the self-assembly process. For example, the introduction of hydroxyl or carboxyl groups could lead to the formation of robust hydrogen-bonded networks. The use of co-crystallizing agents (coformers) that can form specific hydrogen bonds with the target molecule is another powerful strategy in crystal engineering.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The hydrophobic cavity and polar portals of macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]s) make them suitable for encapsulating a wide range of guest molecules, including pyrimidine derivatives. nih.govmdpi.comrsc.org

The formation of host-guest complexes with this compound could potentially modulate its physical and chemical properties. For instance, encapsulation by a cyclodextrin (B1172386) could enhance its aqueous solubility. The stability of such complexes is determined by a combination of factors, including the hydrophobic effect and the formation of intermolecular hydrogen bonds between the host and the guest. mdpi.com

Studies on other pyrimidine-based compounds have demonstrated the feasibility of this approach. For example, 2-ureido-4-ferrocenylpyrimidine derivatives have been shown to form host-guest complexes with 2,6-diaminopyridine, with the association constants determined by NMR titration. mdpi.com The introduction of additional heteroatoms can influence the conformational equilibrium and the strength of the host-guest interaction. mdpi.com

Table 2: Potential Host Molecules for this compound

| Host Molecule | Potential Binding Site on Guest | Driving Forces for Complexation | Potential Applications |

|---|---|---|---|

| β-Cyclodextrin | Pyrrolidine and/or pyrimidine ring | Hydrophobic interactions, hydrogen bonding | Enhanced solubility, controlled release |

| Cucurbit[n]urils | Protonated pyrrolidine | Ion-dipole interactions, hydrophobic effect | Sensing, drug delivery |

Formation and Characterization of Supramolecular Networks

The self-assembly of this compound and its analogues can lead to the formation of extended one-, two-, or three-dimensional supramolecular networks. The dimensionality and topology of these networks are dictated by the nature and directionality of the non-covalent interactions. uomphysics.net

For instance, the interplay of hydrogen bonds and π-stacking interactions can lead to the formation of intricate network structures. In some pyrimidine derivatives, molecules arrange in a zig-zag manner, forming one-dimensional arrays that are further interconnected into larger networks. uomphysics.net The sulfur atom in thiopyrimidine derivatives can also participate in intermolecular contacts, contributing to the construction of linked supramolecular frameworks. uomphysics.net

The characterization of these supramolecular assemblies relies on a combination of experimental techniques. Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular distances. uomphysics.netnih.gov Spectroscopic methods such as FT-IR and NMR can provide evidence for the presence of non-covalent interactions in both the solid state and in solution. uomphysics.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.